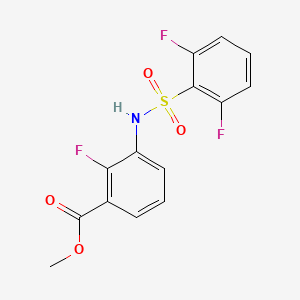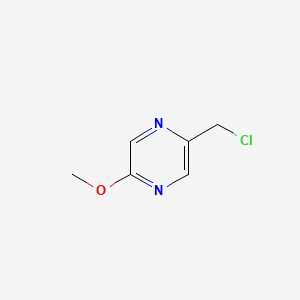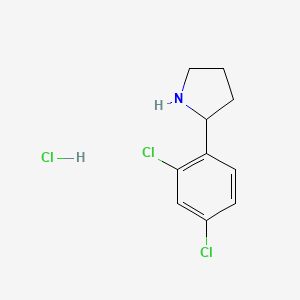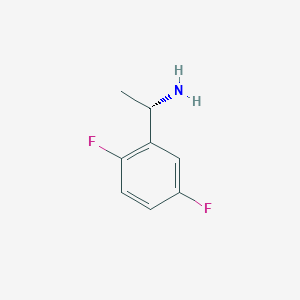
(R,S)-sophoraflavanone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The total synthesis of (R,S)-sophoraflavanone C has been achieved in racemic form in six steps, starting from 2,4,6-trihydroxyacetophenone and 2,4-dihydroxybenzaldehyde . A divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization has also been reported .Molecular Structure Analysis
The molecular structure of this compound is complex, with a variety of functional groups and rings . The compound is characterized by a main 15-carbon skeleton possessing 2 phenyl rings and 1 oxacycle .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 424.5 g/mol. Its solubility and other physical and chemical properties have not been extensively studied .Applications De Recherche Scientifique
Antimicrobial and Antitumor Applications
Synthesis and Antimicrobial Properties : Sophoraflavanone H, closely related to Sophoraflavanone C, has shown promise in antimicrobial and antitumor drug development. Total synthesis of Sophoraflavanone H and its diastereomer has been achieved, establishing its absolute configuration through X-ray crystallographic analysis and CD spectral investigation (Murakami et al., 2020).
Inhibition of Inflammatory Pathways : Sophoraflavanone G, a variant of Sophoraflavanone C, inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT, and Nrf2/HO-1 pathways. This indicates its potential as a natural agent for treating inflammatory diseases (Guo et al., 2016).
Impact on Membrane Fluidity : Sophoraflavanone G reduces membrane fluidity, contributing to its intensive antibacterial activity. This reduction in fluidity affects both outer and inner layers of cellular membranes, suggesting a mechanism for its antibacterial effect (Tsuchiya & Iinuma, 2000).
Anti-Inflammatory and Cytotoxic Activities
Biological Properties of Prenylated Flavonoids : Prenylated flavonoids, such as Sophoraflavanone C, exhibit significant biological activities including cytotoxicity, antibacterial, anti-inflammatory, and estrogenic activities. Prenylation enhances their affinity to cell membranes, thereby increasing biological activity (Boozari et al., 2019).
Effects on Cyclooxygenase-2 and Inflammatory Response : Sophoraflavanone G exhibits anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and reducing inflammatory response in vivo, suggesting potential therapeutic applications for skin inflammation and other inflammatory conditions (Kim et al., 2002).
Mechanism Against Methicillin-Resistant Staphylococcus aureus : Sophoraflavanone B demonstrates antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a treatment for multidrug-resistant infections (MunSu-Hyun et al., 2014).
Pharmacokinetics and Drug Delivery
Drug Delivery System for Improved Bioavailability : A self-microemulsifying drug delivery system has been developed for Sophoraflavanone G, enhancing its oral bioavailability. This system can significantly improve the pharmacokinetics of Sophoraflavanone G, laying a foundation for new dosage forms (Yang et al., 2019).
Metabolism in Liver Microsomes : The metabolic characteristics of Sophoraflavanone G in rat liver microsomes have been studied, revealing its conversion to various metabolites. Understanding these metabolic pathways is crucial for evaluating its pharmacokinetic properties (Chen et al., 2014).
Antibacterial Effect on Mutans Streptococci : Sophoraflavanone G has shown strong antibacterial activity against mutans streptococci, suggesting its potential in the development of oral hygiene products like gargle solutions or dentifrices (Kim et al., 2013).
Additional Applications
Effects on Breast Cancer Cells : Sophoraflavanone G induces apoptosis in triple-negative breast cancer cells, potentially through suppression of the MAPK pathway. This suggests its potential as a therapeutic agent for certain types of breast cancer (Huang et al., 2019).
Anti-inflammatory Effects in LPS-Primed Macrophages : Sophoraflavanone M, another variant, suppresses pro-inflammatory mediators in LPS-primed macrophages, inhibiting both NF-κB and JNK/AP-1 signaling pathways. This highlights its potential for treating inflammatory conditions (Han et al., 2021).
Amelioration of Allergic Airway Inflammation : Sophoraflavanone G has shown potential in reducing allergic airway inflammation in a murine asthma model, by suppressing Th2 response and oxidative stress (Wang et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-8-[(2Z)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-18-20(28)12-21(29)24-22(30)13-23(31-25(18)24)17-10-8-16(26)11-19(17)27/h5,7-8,10-12,23,26-29H,4,6,9,13H2,1-3H3/b15-7-/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEIROMZFSIGNG-HGNLGIJWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)/C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B3026956.png)




![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)
![3-(5-((1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-((S)-tetrahydrofuran-3-yl)benzamide](/img/structure/B3026967.png)

![N-(2-Chlorophenyl)-6-(4-piperidinyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3026973.png)
![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3026976.png)


